2-(2,3-Dihidro-1,4-benzodioxin-6-il)-2-metilpropan-1-amina

Descripción general

Descripción

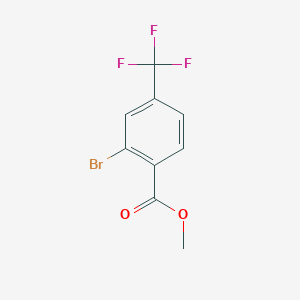

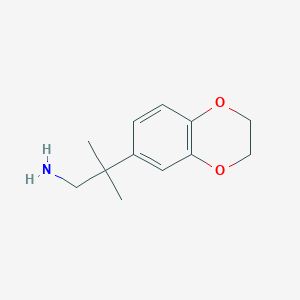

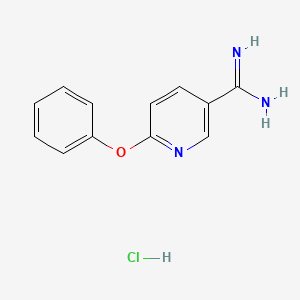

The compound is a derivative of 1,4-benzodioxin, which is a type of heterocyclic compound . The 1,4-benzodioxin structure consists of a benzene ring fused to a 1,4-dioxin ring . The “2-methylpropan-1-amine” part suggests the presence of an amine functional group attached to a methylpropane (also known as isobutane) structure .

Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,4-benzodioxin ring attached to a 2-methylpropane structure with an amine (-NH2) functional group .Aplicaciones Científicas De Investigación

Nanotecnología

Por último, en nanotecnología, el compuesto podría utilizarse para modificar las propiedades superficiales de las nanopartículas, influyendo así en su interacción con los sistemas biológicos o su uso en sistemas de administración de fármacos.

Cada área de aplicación ofrece una perspectiva única sobre los posibles usos de “2-(2,3-Dihidro-1,4-benzodioxin-6-il)-2-metilpropan-1-amina” y subraya la importancia de la investigación interdisciplinaria para ampliar nuestra comprensión y utilización de los compuestos químicos. La información proporcionada se basa en la estructura química y las propiedades del compuesto, como se detalla en la literatura científica y los recursos .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play key roles in signal transduction, protein folding, protein degradation, and morphological evolution.

Mode of Action

It is known that it interacts with these proteins, potentially altering their function .

Biochemical Pathways

Given the role of its targets, it can be inferred that it may influence pathways related to protein folding and degradation, and signal transduction .

Result of Action

Given its targets, it may influence cellular processes related to protein folding and degradation, and signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Análisis Bioquímico

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cognitive function or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces the desired effects without causing significant toxicity .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTKFVZHYFPVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)

![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)

![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)